[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoledronic-d3 Acid: is a synthetic compound characterized by the presence of phosphonic acid groups and a deuterated imidazole ring
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It may be employed in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it valuable in biochemical research.
Labeling Studies: Its deuterated nature makes it useful in labeling studies to track molecular interactions.
Medicine:
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, including as a drug candidate for specific diseases.
Diagnostic Imaging: Its properties can be utilized in diagnostic imaging techniques.
Industry:
Corrosion Inhibition: The compound may be used as a corrosion inhibitor in industrial applications.
Water Treatment: It can be employed in water treatment processes to prevent scale formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zoledronic-d3 Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deuterated imidazole and phosphonic acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Zoledronic-d3 Acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce various substituted imidazole compounds.
Mécanisme D'action
The mechanism of action of Zoledronic-d3 Acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, while the imidazole ring may interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
[1-Hydroxy-1-phosphono-2-(imidazol-1-yl)ethyl]phosphonic acid: This compound lacks the deuterium atoms present in Zoledronic-d3 Acid.
[1-Hydroxy-1-phosphono-2-(benzimidazol-1-yl)ethyl]phosphonic acid: This compound features a benzimidazole ring instead of an imidazole ring.
Uniqueness: The presence of deuterium atoms in Zoledronic-d3 Acid distinguishes it from similar compounds. Deuterium can influence the compound’s chemical and physical properties, potentially enhancing its stability and altering its reactivity.
Activité Biologique
Zoledronic acid (ZOL), a third-generation nitrogen-containing bisphosphonate, is primarily utilized for treating conditions associated with bone resorption, including osteoporosis and malignancy-associated hypercalcemia. This article delves into the biological activity of Zoledronic-d3 acid, examining its mechanisms of action, clinical efficacy, and potential applications in cancer treatment.
Zoledronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite in the bone matrix, and upon osteoclast activity, it is released and taken up by these cells. This leads to the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the prenylation of small GTPases such as Ras. The inhibition results in reduced osteoclast function and subsequent decrease in bone turnover markers like beta-C-terminal telopeptides (β-CTx) and alkaline phosphatase (ALP) .
Biological Activity in Cancer Treatment
Recent studies have highlighted ZOL's antiproliferative effects on various cancer cell lines. For instance, ZOL has demonstrated significant growth inhibition and induction of apoptosis in pancreatic cancer cells (BxPC-3, CFPAC-1, PANC-1) through the activation of caspase-9 and poly(ADP-ribose) polymerase (PARP) pathways . The compound interferes with key signaling pathways associated with cancer cell survival, notably the p21 ras/Raf1/MEK/ERK1-2 pathway .
Table 1: Summary of Biological Activities of Zoledronic Acid
Biological Activity | Effect | Cell Type |
---|---|---|
Antiproliferative | Growth inhibition | Pancreatic cancer cells |
Induction of Apoptosis | Activation of caspase-9 | Pancreatic cancer cells |
Inhibition of Signaling Pathways | Downregulation of p21 ras | Pancreatic cancer cells |
Bone Density Improvement | Increased bone mineral density | Osteoporosis patients |
Clinical Efficacy in Osteoporosis
In clinical settings, ZOL has been shown to enhance bone mineral density (BMD) significantly in patients with osteoporosis. A study involving 660 postmenopausal women indicated that ZOL treatment resulted in a lower incidence of clinical fractures compared to placebo over a three-year period . The results demonstrated a significant increase in BMD at critical sites such as the femoral neck and total hip .
Table 2: Clinical Outcomes of Zoledronic Acid in Osteoporosis
Outcome Measure | ZOL Group | Placebo Group | Statistical Significance |
---|---|---|---|
Incidence of Clinical Fractures | Lower | Higher | P < 0.05 |
Bone Mineral Density (BMD) | Increased | No significant change | P < 0.05 |
Quality of Life Scores | Higher | Lower | P < 0.05 |
Case Studies and Research Findings
A recent cohort study assessed the efficacy of ZOL combined with calcium carbonate and vitamin D3 in treating osteoporosis post-percutaneous kyphoplasty. The findings revealed that patients receiving ZOL exhibited significantly improved pain scores and quality of life metrics compared to those receiving standard treatment . Moreover, there were no significant differences in adverse reactions between groups, underscoring ZOL's safety profile .
Propriétés
IUPAC Name |
[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-KYKRLZBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.